REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)N.OS(O)(=O)=O.N([O-])=O.[Na+].[BrH:20]>O>[Br:20][C:7]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(N)C1)C
|
Name
|
|
Quantity
|
144 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuBr
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining internal temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 5° C
|
Type
|
WAIT
|
Details
|
After 1 h at 3° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The dark mixture was heated at 60° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×) (solid Na2S2O3
|
Type
|
ADDITION
|
Details
|
was added in the extraction process for partial decoloration)
|
Type
|
WASH
|
Details
|
The combined organics were washed with 1 N NaOH (3×), 10% aq. Na2S2O3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |